Copper-ruthenium (1/3) is a compound that combines copper and ruthenium in a specific stoichiometric ratio. This compound is notable for its unique properties and applications in various fields, including catalysis and materials science. Ruthenium, a transition metal with the symbol Ru and atomic number 44, belongs to the platinum group of metals and is known for its stability and resistance to corrosion . Copper, on the other hand, is a widely used metal known for its electrical conductivity and malleability.
The combination of these two metals results in a compound that exhibits enhanced catalytic properties and can be utilized in various chemical reactions. The classification of copper-ruthenium compounds typically falls under mixed metal oxides or alloys, depending on their specific structural characteristics.
The synthesis of copper-ruthenium (1/3) can be achieved through several methods, including:
The choice of synthesis method can significantly influence the structural and electronic properties of copper-ruthenium (1/3). For instance, the sol-gel method often results in finer particles with high surface area, which can be beneficial for catalytic applications. Control over parameters such as pH, temperature, and precursor concentration is crucial to achieving the desired phase purity and morphology.
Copper-ruthenium (1/3) typically crystallizes in a layered structure where copper ions are interspersed with ruthenium ions. The exact arrangement can vary based on the synthesis conditions but generally adopts a mixed metal oxide framework.
X-ray diffraction studies are commonly employed to characterize the crystalline structure, revealing information about phase purity and crystallite size.
Copper-ruthenium (1/3) participates in various chemical reactions, particularly in catalysis. Some notable reactions include:
The efficiency of copper-ruthenium (1/3) as a catalyst can be influenced by factors such as temperature, pressure, and solvent choice. Studies indicate that optimizing these parameters can enhance reaction rates and selectivity.
The mechanism by which copper-ruthenium (1/3) catalyzes reactions often involves:
Kinetic studies often provide insights into reaction rates and mechanisms, revealing how changes in concentration or temperature affect catalytic performance.
Characterization techniques such as scanning electron microscopy and energy-dispersive X-ray spectroscopy are employed to analyze these properties further.
Copper-ruthenium (1/3) finds applications across several scientific domains:
Research continues into expanding its use in areas such as drug delivery systems and environmental remediation due to its unique chemical behavior .
The construction of well-defined Cu–Ru heterobimetallic complexes relies critically on unsymmetrical ligands with differentiated binding pockets. The phosphino pyridyl 1,8-naphthyridine (PNNN) ligand exemplifies this strategy, featuring distinct P,N- and N,N-coordination sites. When reacted with Cu(I) precursors, PNNN forms dicopper complexes like $\ce{[Cu2(\mu-Cl)2(PNNN)]}$ (1), where both Cu centers occupy the P,N-binding domains. In contrast, Ru(II) precursors such as $\ce{[RuCl2(cymene)]2}$ selectively bind to the N,N-site of PNNN, yielding mononuclear $\ce{[RuCl(cymene)(PNNN)]Cl}$ ([2]Cl). This orthogonality enables the synthesis of heterobimetallic species $\ce{[RuCuCl3(cymene)(PNNN)]}$ (3) and $\ce{[RuCuCl2(cymene)(PNNN)]2[PF6]2}$ ([4]2[PF6]2), where Cu adopts $\kappa^1$-P coordination while Ru occupies the N,N-pocket. The Cu coordination mode shifts to $\kappa^2$-P,N upon deprotonation of [4]2[PF6]2, demonstrating ligand lability critical for cooperative reactivity [10] [2].
Table 1: Coordination Modes in PNNN-Ligand Complexes
Complex | Metal Centers | Cu Coordination | Ru Coordination | Structural Feature |
---|---|---|---|---|
[Cu₂(μ-Cl)₂(PNNN)] (1) | Cu(I), Cu(I) | $\kappa^2$-P,N | N/A | Symmetric dicopper core |
[RuCl(cymene)(PNNN)]Cl ([2]Cl) | Ru(II) | N/A | $\kappa^2$-N,N | Monometallic Ru species |
[RuCuCl₃(cymene)(PNNN)] (3) | Ru(II), Cu(I) | $\kappa^1$-P | $\kappa^2$-N,N | Heterobimetallic, chloride-bridged |
[4]₂[PF₆]₂ | Ru(II), Cu(I) | $\kappa^1$-P → $\kappa^2$-P,N* | $\kappa^2$-N,N | Cu mode shift upon deprotonation |
*Structural change induced by base treatment [10].
Laser-induced deposition enables precise fabrication of Cu–Ru composites without solvents or templates. In this technique, a 532 nm Nd:YAG laser is focused onto a glass substrate immersed in aqueous $\ce{CuCl2}$/$\ce{KNaC4H4O6}$/$\ce{NaOH}$ or DMF-based $\ce{Ru3(CO)12}$ solutions. At laser power densities of 51 mW/µm², copper microstructures (10 mm length, ~150 µm width) form via photochemical reduction. Subsequent Ru deposition at 66 mW/µm² yields Cu–Ru bimetallic electrodes. Crucially, the Ru layer enhances biocompatibility and electroactive surface area compared to pure Cu electrodes. Characterization by SEM/EDX confirms homogeneous metal distribution, while XRD validates crystalline phases. Electrochemical impedance spectroscopy (EIS) reveals these composites exhibit ideal capacitive behavior modeled by a simple R-CPE circuit, where the constant phase element exponent α approaches 0.9, indicating near-ideal double-layer characteristics [7].
Table 2: Laser Deposition Parameters for Cu–Ru Composites
Deposition Stage | Precursor Solution | Laser Power Density | Scan Speed | Key Reaction | Product Morphology |
---|---|---|---|---|---|
Cu Microstructure | $\ce{CuCl2}$, tartrate, $\ce{NaOH}$ | 51 mW/µm² | 5 µm/s | $\ce{Cu^{2+} ->[\text{redn}] Cu^0$ | 10 mm length, 150 µm width |
Ru Modification | $\ce{Ru3(CO)12}$ in DMF | 66 mW/µm² | 5 µm/s | $\ce{Ru3(CO)12 ->[\Delta] 3Ru^0 + 12CO}$ | Conformal Ru coating |
Cu–Ru assemblies exhibit reversible redox-induced structural changes at cooperative metal-ligand sites. Complexes 1 and [4]2[PF6]2 undergo base-triggered dearomatization at the ligand’s methylene bridge upon treatment with KOtBu. This converts the naphthyridine ring from an aromatic to a dearomatized dihydronaphthyridine form, concomitant with metal electron transfer. The process is reversed by acid (HCl), restoring aromaticity. For [4]2[PF6]2, deprotonation additionally triggers a coordination shift from $\kappa^1$-P to $\kappa^2$-P,N at Cu, enhancing metal-ligand cooperativity. Cyclic voltammetry of Cu–Ru composites reveals broad redox transitions between –0.2 V to +0.5 V vs. Ag/AgCl, attributed to Cu(I/II) and Ru(II/III) couples. The charge-transfer resistance (derived from EIS Nyquist plots) decreases by 40% in Ru-modified electrodes versus pure Cu, confirming enhanced electrical communication at the heterometallic interface [10] [7].
Stabilizing single-site Cu–Ru species requires nitrogen-doped carbon supports that minimize metal sintering. Polybenzoxazine (PBZ)-derived carbons modified with CTAB/P123 surfactants provide high surface areas (>1000 m²/g) and N-functional sites (e.g., pyridinic, pyrrolic N). These anchor mononuclear Ru or Cu species via M–N σ-bonds, preventing agglomeration. XPS analyses confirm electron transfer from Ru/Cu to N-ligands, increasing metal electrophilicity crucial for catalytic activation. For Cu–Ru composites, laser deposition yields surfaces with mixed-valence oxides ($\ce{Cu2O}$, $\ce{RuO2}$) that passivate the interface against oxidative degradation. This enables air-stable electrodes retaining 95% impedance response after 72 hours. The N-dopants also enhance $\ce{CO2}$ adsorption in catalytic applications by 2-fold versus undoped supports, though catalysis falls outside this section’s scope [10] [3].
Table 3: Surface Properties of Supported Cu–Ru Systems
Material | Support/Modifier | Key Surface Features | Air Stability | Electron Transfer Effect |
---|---|---|---|---|
PBZ-derived carbon | CTAB/P123 | High N-content (>5 at%), mesopores | Moderate (Cu sintering) | Cu⁺/Cu²⁺ stabilization via N-coordination |
Laser-deposited Cu–Ru | Glass substrate | $\ce{Cu2O/RuO2}$ passivation layer | High (95% retention) | Ru→Cu electrophilicity enhancement |
N-doped carbon nanotubes | None | Pyridinic N-dominated sites | Low (without metals) | $\ce{CO2}$ activation via charge transfer |
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